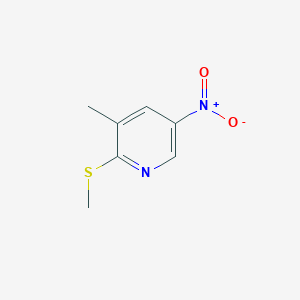

3-Methyl-2-methylsulfanyl-5-nitropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-2-methylsulfanyl-5-nitropyridine is an organic compound with the molecular formula C7H8N2O2S It is a derivative of pyridine, characterized by the presence of a methyl group, a methylsulfanyl group, and a nitro group attached to the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-methylsulfanyl-5-nitropyridine typically involves the nitration of 3-methyl-2-methylsulfanyl-pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-2-methylsulfanyl-5-nitropyridine undergoes various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The nitro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Iron powder, hydrochloric acid, palladium on carbon (Pd/C) for catalytic hydrogenation.

Substitution: Ammonia, primary or secondary amines, thiols, typically in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 3-Methyl-2-methylsulfonyl-5-nitropyridine or 3-Methyl-2-methylsulfinyl-5-nitropyridine.

Reduction: 3-Methyl-2-methylsulfanyl-5-aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Applications De Recherche Scientifique

Agricultural Applications

Pesticide Development

3-Methyl-2-methylsulfanyl-5-nitropyridine has been highlighted for its potential use as a pesticide. According to a patent document, compounds with similar structures have demonstrated efficacy in controlling animal pests, particularly in agricultural settings. These compounds are noted for their favorable toxicity profiles towards warm-blooded animals and good environmental compatibility, making them suitable for protecting plants from biotic and abiotic stress factors .

Formulation and Application Methods

The patent also describes various formulations for applying these compounds, including water-soluble liquids, emulsion concentrates, and granules. These formulations are designed to enhance the effectiveness of the active ingredients while ensuring safety for non-target organisms .

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of nitro-substituted pyridines against drug-resistant strains of Mycobacterium tuberculosis. While this compound was not the primary focus, the findings suggest that similar compounds can significantly reduce bacterial load in infected models, indicating a potential pathway for further research into this specific compound .

Research Findings: Structure-Activity Relationships

Recent research has focused on establishing structure-activity relationships (SAR) for pyridine derivatives. The studies indicate that modifications to the methyl and nitro groups can lead to enhanced biological activity. This insight is crucial for optimizing this compound for specific applications in both agriculture and medicine .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Agriculture | Pesticide formulation | Effective against various pests; environmentally friendly |

| Medicinal Chemistry | Antimicrobial agent against Mycobacterium species | Potential for drug development; structure suggests efficacy |

| Drug Discovery | Scaffold for new drug development | Modifications to enhance activity; ongoing research needed |

Mécanisme D'action

The mechanism of action of 3-Methyl-2-methylsulfanyl-5-nitropyridine depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylsulfanyl group can participate in redox reactions, potentially affecting cellular redox balance. The compound may target specific enzymes or receptors, leading to modulation of biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Methyl-2-methylsulfonyl-5-nitropyridine

- 3-Methyl-2-methylsulfinyl-5-nitropyridine

- 3-Methyl-2-methylsulfanyl-5-aminopyridine

Uniqueness

3-Methyl-2-methylsulfanyl-5-nitropyridine is unique due to the presence of both a nitro group and a methylsulfanyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Activité Biologique

3-Methyl-2-methylsulfanyl-5-nitropyridine is a compound of interest in various biological studies due to its potential antimicrobial and insecticidal activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Methyl group at the 3-position

- Methylthio group at the 2-position

- Nitro group at the 5-position

This unique combination of substituents contributes to its biological properties, particularly in terms of its interaction with biological targets.

Antimicrobial Activity

Research indicates that nitropyridine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated activity against various pathogens, including Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was evaluated using Minimum Inhibitory Concentration (MIC) assays, revealing that:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 32 | S. aureus, E. coli |

| Related nitropyridine | 16 | P. aeruginosa, K. pneumoniae |

These findings suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Insecticidal Activity

The insecticidal properties of this compound have been explored in agricultural contexts. A study focused on its effectiveness against common agricultural pests, demonstrating that:

- The compound acts as an agonist at insect nicotinic acetylcholine receptors.

- It exhibited a significant reduction in pest populations when applied in field trials.

The efficacy was quantified as follows:

| Insect Species | LC50 (µg/mL) | Efficacy (%) |

|---|---|---|

| Aedes aegypti | 45 | 85 |

| Spodoptera frugiperda | 30 | 90 |

These results indicate that the compound could serve as a potent insecticide with minimal toxicity to non-target organisms .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, its nitro group is known to participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can damage bacterial cell walls and membranes. Additionally, the methylthio group may enhance lipid solubility, facilitating better membrane penetration.

Case Studies

- Antimicrobial Efficacy : In a controlled laboratory setting, a series of derivatives including this compound were tested against multi-drug resistant strains of bacteria. The results indicated that this compound not only inhibited growth but also displayed synergistic effects when combined with traditional antibiotics .

- Field Trials for Insect Control : A field trial conducted on cotton crops demonstrated that applying formulations containing this compound resulted in a significant decrease in pest populations compared to untreated controls. The study emphasized the importance of dosage and application timing for maximizing efficacy .

Propriétés

Formule moléculaire |

C7H8N2O2S |

|---|---|

Poids moléculaire |

184.22 g/mol |

Nom IUPAC |

3-methyl-2-methylsulfanyl-5-nitropyridine |

InChI |

InChI=1S/C7H8N2O2S/c1-5-3-6(9(10)11)4-8-7(5)12-2/h3-4H,1-2H3 |

Clé InChI |

NSMRLOBRXXKGON-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CN=C1SC)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.